(4-Ethoxy-2-methylphenyl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (4-ethenylphenyl)diphenyl methanol, has been improved and used in the preparation of trityl functionalized polystyrene resins . This suggests that similar strategies could potentially be applied to synthesize “(4-Ethoxy-2-methylphenyl)methanol” and its derivatives for use in solid-phase organic synthesis or other applications.
Molecular Structure Analysis
Molecular structures of compounds like (4-methoxyphenyl)diphenylmethanol have been characterized to form centrosymmetric tetramers linked by hydrogen bonds . This information can be useful in predicting the molecular assembly and hydrogen bonding patterns that “(4-Ethoxy-2-methylphenyl)methanol” might exhibit in the solid state.
Chemical Reactions Analysis
The reactivity of bis(4-methoxyphenyl)methanol with cyclopropanes under Lewis acid catalysis has been explored, leading to the formation of polysubstituted cyclopentenes . This indicates that “(4-Ethoxy-2-methylphenyl)methanol” could potentially undergo similar Lewis-acid-catalyzed reactions, given the presence of the methanol functional group and the possibility of activating the aromatic ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “(4-Ethoxy-2-methylphenyl)methanol” are not detailed in the provided papers, the studies of similar compounds can provide a basis for understanding its behavior. For instance, the electrochemical properties of methoxy-substituted catechols in methanol have been investigated, which could inform the electrochemical behavior of “(4-Ethoxy-2-methylphenyl)methanol” in similar environments .
Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
- (4-Ethoxy-2-methylphenyl)methanol has been evaluated in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in chiral auxiliary roles for bidentate chelation-controlled alkylation processes (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Ligand Exchange and Catalysis
- Research has shown its derivatives' involvement in ligand exchange reactions, hinting at potential applications in developing reactive binuclear tungsten(0) carbonyl centers (K. Klausmeyer, Rafael A. Adrian, Meenafer Khan, J. Reibenspies, 2003).
Analytical Chemistry and Separation Science
- Studies on the thermodynamics of HPLC separation of enantiomers of phenylcarbamic acid derivatives highlight its relevance in analytical methods and separation science (J. Dungelová, J. Lehotay, J. Krupčík, J. Čižmárik, D. Armstrong, 2004).
Organic Synthesis and Material Science
- The compound's derivatives have been explored for their role in methylation, methoxylation, and other reactions fundamental to organic synthesis and material science, contributing to the development of value-added chemicals and pharmaceuticals (Kishore Natte, H. Neumann, M. Beller, R. V. Jagadeesh, 2017).
Supercritical Fluid Applications
- Investigations into the selective para methylation of 4-methylbiphenyl using supercritical methanol have been conducted, showcasing the potential of (4-Ethoxy-2-methylphenyl)methanol in enhancing product selectivity and reaction efficiency in high-pressure environments (Yoshiteru, Horikawa, Yuki, Uchino, Yasuji, Shichijo, Takeshi, Sako, 2004).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6,11H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYRQBQIRIVFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2-methylphenyl)methanol | |
CAS RN |
1254062-61-7 |
Source
|
Record name | (4-ethoxy-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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